molecular formula C11H13NO2 B8570131 6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

Cat. No. B8570131
M. Wt: 191.23 g/mol
InChI Key: WHZVGALDXRUMHS-UHFFFAOYSA-N
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Patent
US04065473

Procedure details

119 g. (0.595 moles) of 4,5-methylenedioxy-1,2-benzenediacetonitrile was hydrogenated in 2.4 l. of ammonia-saturated ethanol at an initial pressure of 1,000 PSI and 100° C in the presence of 24 g of Raney nickel for 4 to 5 hours. The cooled autoclave contents were filtered to remove the nickel, the catalyst washed with 500 ml of hot ethanol, and the filtrate distilled at reduced pressure, leaving 120 g of dark gray oil. This oil was distilled in vacuo using a Claisen still head and several fractions were collected. The low boiling fractions contained the desired produ ct which upon purification yielded the above-named product, m.p. 82°-84°.
Name
4,5-methylenedioxy-1,2-benzenediacetonitrile
Quantity
0.595 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[C:6]([CH2:10][C:11]#N)[C:5]([CH2:13][C:14]#[N:15])=[CH:4][C:3]=2[O:2]1.N>[Ni]>[CH2:1]1[O:2][C:3]2[C:8](=[CH:7][C:6]3[CH2:10][CH2:11][NH:15][CH2:14][CH2:13][C:5]=3[CH:4]=2)[O:9]1

Inputs

Step One
Name
4,5-methylenedioxy-1,2-benzenediacetonitrile
Quantity
0.595 mol
Type
reactant
Smiles
C1OC=2C=C(C(=CC2O1)CC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
24 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled autoclave contents were filtered
CUSTOM
Type
CUSTOM
Details
to remove the nickel
WASH
Type
WASH
Details
the catalyst washed with 500 ml of hot ethanol
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1OC2=CC3=C(CCNCC3)C=C2O1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.